molecular formula C17H12N2O3S B3009394 N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034566-20-4

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3009394
CAS No.: 2034566-20-4
M. Wt: 324.35
InChI Key: ROPBPHQPCZODGS-UHFFFAOYSA-N
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Description

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a methylene bridge to a [2,3'-bifuran] moiety.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(17-19-13-3-1-2-4-15(13)23-17)18-9-12-5-6-14(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBPHQPCZODGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the bifuran moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzo[d]thiazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-diones, while reduction could produce dihydrobenzo[d]thiazoles.

Scientific Research Applications

The compound N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a member of the benzo[d]thiazole family, which has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore the diverse applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as an anticancer agent. Research indicates that compounds in this class can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzo[d]thiazole exhibit significant cytotoxicity against human cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression was highlighted, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Research has indicated that derivatives of benzo[d]thiazoles possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication.

Case Study: Organic Electronics

A recent investigation into the use of this compound in OLEDs demonstrated enhanced light-emitting efficiency compared to traditional materials. The study reported that devices incorporating this compound exhibited improved stability and brightness, making it a candidate for future electronic applications .

Fluorescent Probes

The fluorescence properties of benzo[d]thiazole derivatives have been exploited in bioimaging applications. This compound can serve as a fluorescent probe for tracking biological processes in live cells.

Data Table: Fluorescent Properties

ParameterValueReference
Emission Wavelength520 nm
Quantum Yield0.45

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Table 1: Key Structural Analogues and Reported Activities
Compound Name Core Structure Key Modifications Biological Activity (Reported) Source
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole + benzo[d][1,3]dioxol Benzo[d][1,3]dioxol substituent β1i: 25%, β5i: 36% (in vitro)
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide Thiazole + dimethylfuranamide 2,5-Dimethylfuranamide linkage Anticancer (high activity)
Dasatinib (BMS-354825) Thiazolecarboxamide + pyrimidine Chlorophenyl and piperazinyl groups Anticancer (kinase inhibition)
Key Observations :

Bioisosteric Replacements: The target compound replaces the benzo[d][1,3]dioxol group () with a [2,3'-bifuran] system. In contrast, Dasatinib () uses a pyrimidine-thiazolecarboxamide core, demonstrating the versatility of thiazole derivatives in targeting kinases .

Activity Trends: The β5i inhibitory activity (36%) reported for the benzo[d][1,3]dioxol analog () suggests that modifications to the aromatic substituent could modulate immunoproteasome inhibition. The bifuran system in the target compound may offer steric or electronic advantages over dioxolane. Thiazole-furanamide hybrids () show high anticancer activity, indicating that the thiazole-carboxamide scaffold paired with furan derivatives is a promising pharmacophore for oncology .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound belonging to the benzothiazole derivative class. This compound has garnered significant interest due to its diverse biological activities, including potential applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bifuran moiety attached to a benzothiazole core , which is known for its pharmacological properties. The structural formula can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_3

This unique structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the epidermal growth factor receptor (EGFR) , a critical target in cancer therapy. In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 25 μM, indicating moderate potency against tumor growth .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory process by regulating prostaglandin synthesis. This inhibition leads to a reduction in pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases.

3. Antimicrobial Activity

This compound demonstrates antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) for these bacteria were found to be around 0.17 mg/mL, indicating promising antibacterial properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : By blocking EGFR signaling pathways, the compound reduces cancer cell proliferation.
  • COX Inhibition : The inhibition of cyclooxygenase enzymes decreases the production of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/Effect
AnticancerEGFR Inhibition10 - 25 μM
Anti-inflammatoryCOX InhibitionSignificant reduction in prostaglandins
AntimicrobialE. coli and S. aureusMIC = 0.17 mg/mL

Case Study: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability over 72 hours. The compound was administered at varying concentrations (5 μM to 50 μM), with significant apoptosis noted at higher doses as confirmed by flow cytometry analysis .

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